molecular formula C10H15F2NO4 B1403560 1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid CAS No. 1196145-11-5

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

Cat. No.: B1403560
CAS No.: 1196145-11-5
M. Wt: 251.23 g/mol
InChI Key: GWBQDKLQWBESMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups. The presence of fluorine atoms in the pyrrolidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is known for its role in biochemical reactions as a protecting group for amines. It interacts with enzymes, proteins, and other biomolecules by temporarily masking the amine group, thereby preventing unwanted side reactions during synthesis. The compound is typically introduced into a reaction via di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The interactions are primarily non-covalent and reversible, allowing for the selective protection and deprotection of amine groups .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. It influences cell function by temporarily modifying the chemical environment of amine groups, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes involved in amino acid metabolism by protecting their amine groups, thereby modulating their function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a carbamate linkage with amine groups. This linkage is stable under neutral and basic conditions but can be cleaved under acidic conditions, releasing the free amine. The mechanism involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming the carbamate. This process is reversible, allowing for the selective protection and deprotection of amines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is generally stable under ambient conditions but can degrade over time when exposed to moisture or acidic environments. Long-term studies have shown that the stability of the compound can be maintained by storing it under inert gas and at low temperatures. In vitro and in vivo studies have demonstrated that the compound can have long-term effects on cellular function by modulating enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s protective effects are maximized at specific concentrations, beyond which toxicity increases .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases and transaminases by protecting their amine groups. This interaction can affect metabolic flux and metabolite levels by modulating enzyme activity and substrate availability. The compound’s role in these pathways highlights its importance in biochemical research and development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is typically transported via passive diffusion due to its lipophilic nature. It can also interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are crucial for its function as a protecting group in biochemical reactions .

Subcellular Localization

This compound is localized within various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles such as the endoplasmic reticulum or mitochondria, where it exerts its protective effects on amine groups. This subcellular localization is essential for its role in modulating enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-5-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxamide

Uniqueness

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the Boc group, which confer distinct reactivity and stability properties. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBQDKLQWBESMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

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